molecular formula C21H23N5O2 B2674055 6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034522-86-4

6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2674055
CAS No.: 2034522-86-4
M. Wt: 377.448
InChI Key: WJWWNDJBHOMNRC-UHFFFAOYSA-N
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Description

6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide core, a cyclopentyloxy group, and a pyrazolyl-pyridine moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazolyl-Pyridine Moiety: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under conditions that promote the formation of the desired pyrazolyl-pyridine structure.

    Attachment of the Nicotinamide Core: The pyrazolyl-pyridine intermediate is then reacted with a nicotinamide derivative, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Introduction of the Cyclopentyloxy Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

When compared to similar compounds, 6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:

    6-(cyclopentyloxy)-N-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide: Lacks the methyl group on the pyrazole ring.

    6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)nicotinamide: Has a different position of the pyridine nitrogen.

    6-(cyclohexyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide: Contains a cyclohexyloxy group instead of a cyclopentyloxy group.

Properties

IUPAC Name

6-cyclopentyloxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-26-14-17(13-25-26)19-8-6-15(10-22-19)11-24-21(27)16-7-9-20(23-12-16)28-18-4-2-3-5-18/h6-10,12-14,18H,2-5,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWWNDJBHOMNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CN=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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